molecular formula C32H28N4O4S B2785026 4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole CAS No. 370853-47-7

4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole

Cat. No. B2785026
CAS RN: 370853-47-7
M. Wt: 564.66
InChI Key: SHAHVTNRCUNVHV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzenesulfonyl group, a pyrazole ring, and a dimethoxyphenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, it likely involves reactions common in organic chemistry such as sulfonation, formation of pyrazole rings, and ether formation .


Molecular Structure Analysis

The compound’s structure is likely planar due to the presence of the aromatic rings. The electron-donating methoxy groups and the electron-withdrawing sulfonyl group could create interesting electronic effects within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the benzenesulfonyl group could react with nucleophiles, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Safety and Hazards

Without specific information, it’s hard to say for sure, but like many organic compounds, it could pose hazards such as flammability, and health hazards if ingested or inhaled .

properties

IUPAC Name

4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O4S/c1-39-30-19-18-24(20-31(30)40-2)28-21-29(36(33-28)41(37,38)26-16-10-5-11-17-26)27-22-35(25-14-8-4-9-15-25)34-32(27)23-12-6-3-7-13-23/h3-20,22,29H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAHVTNRCUNVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole

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